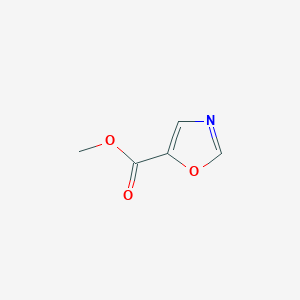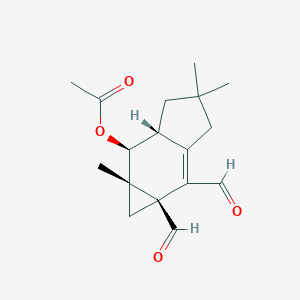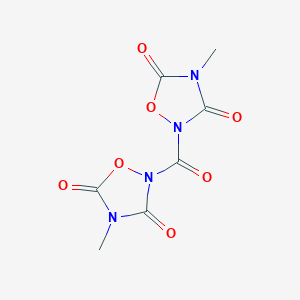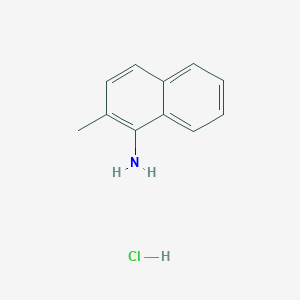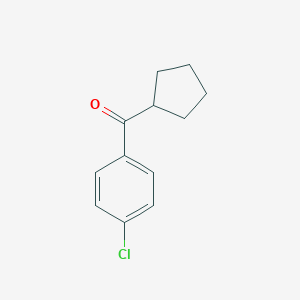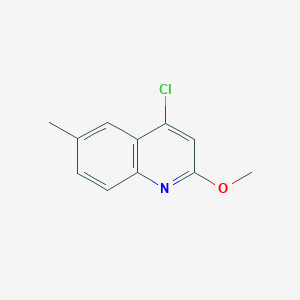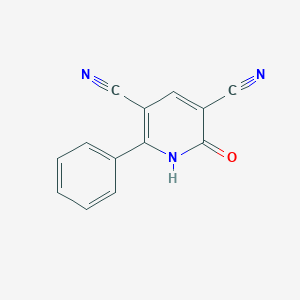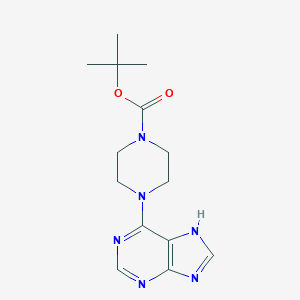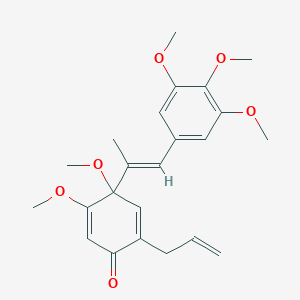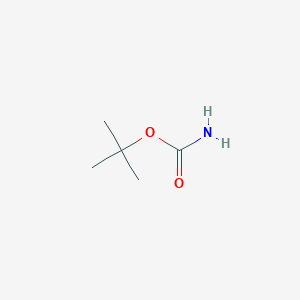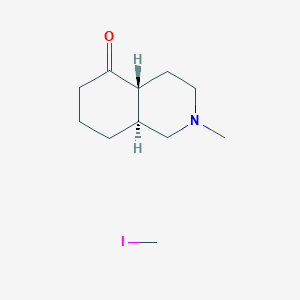![molecular formula C10H9ClN2S B055616 2-Chloro-6,7,8,9-tetrahydrothiazolo[4,5-h]isoquinoline CAS No. 120546-66-9](/img/structure/B55616.png)
2-Chloro-6,7,8,9-tetrahydrothiazolo[4,5-h]isoquinoline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Chloro-6,7,8,9-tetrahydrothiazolo[4,5-h]isoquinoline is a heterocyclic compound that has been the subject of much scientific research due to its potential as a therapeutic agent. This molecule has a unique structure that makes it an attractive target for synthesis and investigation.
Wirkmechanismus
The exact mechanism of action of 2-Chloro-6,7,8,9-tetrahydrothiazolo[4,5-h]isoquinoline is not fully understood, but it is believed to act through a variety of different pathways. It has been shown to inhibit the activity of certain enzymes, as well as to modulate the expression of certain genes.
Biochemische Und Physiologische Effekte
2-Chloro-6,7,8,9-tetrahydrothiazolo[4,5-h]isoquinoline has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells, to modulate the immune system, and to have anti-inflammatory effects. It has also been shown to have antioxidant properties, which may contribute to its potential as a therapeutic agent.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 2-Chloro-6,7,8,9-tetrahydrothiazolo[4,5-h]isoquinoline in lab experiments is its unique structure, which makes it an attractive target for synthesis and investigation. However, one limitation is that its exact mechanism of action is not fully understood, which can make it difficult to design experiments to investigate its potential therapeutic effects.
Zukünftige Richtungen
There are several potential future directions for research on 2-Chloro-6,7,8,9-tetrahydrothiazolo[4,5-h]isoquinoline. One area of focus could be on its potential as an anti-cancer agent, particularly in combination with other chemotherapy drugs. Another potential direction could be on its potential as an anti-inflammatory agent, particularly in the treatment of autoimmune diseases. Additionally, further investigation into its mechanism of action could help to identify additional potential therapeutic targets.
Synthesemethoden
The synthesis of 2-Chloro-6,7,8,9-tetrahydrothiazolo[4,5-h]isoquinoline has been accomplished through several different methods, including the use of palladium-catalyzed reactions and microwave-assisted synthesis. One of the most common methods involves the reaction of 2-aminothiophenol with an aldehyde or ketone in the presence of a Lewis acid catalyst.
Wissenschaftliche Forschungsanwendungen
2-Chloro-6,7,8,9-tetrahydrothiazolo[4,5-h]isoquinoline has been investigated for its potential as a therapeutic agent in a variety of different areas. One area of focus has been its potential as an anti-cancer agent, due to its ability to inhibit the growth of cancer cells in vitro. It has also been investigated for its potential as an anti-inflammatory agent, as well as for its ability to modulate the immune system.
Eigenschaften
CAS-Nummer |
120546-66-9 |
|---|---|
Produktname |
2-Chloro-6,7,8,9-tetrahydrothiazolo[4,5-h]isoquinoline |
Molekularformel |
C10H9ClN2S |
Molekulargewicht |
224.71 g/mol |
IUPAC-Name |
2-chloro-6,7,8,9-tetrahydro-[1,3]thiazolo[4,5-h]isoquinoline |
InChI |
InChI=1S/C10H9ClN2S/c11-10-13-8-2-1-6-3-4-12-5-7(6)9(8)14-10/h1-2,12H,3-5H2 |
InChI-Schlüssel |
BCPXZBWFDJTCAW-UHFFFAOYSA-N |
SMILES |
C1CNCC2=C1C=CC3=C2SC(=N3)Cl |
Kanonische SMILES |
C1CNCC2=C1C=CC3=C2SC(=N3)Cl |
Synonyme |
Thiazolo[4,5-h]isoquinoline, 2-chloro-6,7,8,9-tetrahydro- (9CI) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![(2S)-2-[[(2S)-2-[[(2S)-2-[[(2R)-2-[[2-(1-Adamantyl)acetyl]amino]-3-(4-ethoxyphenyl)propanoyl]amino]-3-phenylpropanoyl]amino]-3-methylbutanoyl]amino]-N-[(2S)-1-[(2S)-2-[[(2S)-1-[[(2S)-1-amino-5-(diaminomethylideneamino)-1-oxopentan-2-yl]amino]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]carbamoyl]pyrrolidin-1-yl]-1-oxobutan-2-yl]butanediamide](/img/structure/B55533.png)
